molecular formula C16H28S B14031233 2-Deuterio-3-dodecylthiophene

2-Deuterio-3-dodecylthiophene

Cat. No.: B14031233
M. Wt: 253.5 g/mol
InChI Key: RFKWIEFTBMACPZ-RWFJLFJASA-N
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Description

3-Dodecylthiophene-2-D is a conjugated monomer with the chemical formula C16H28S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its excellent electronic properties and is primarily used in the development of p-type semiconducting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dodecylthiophene-2-D can be synthesized through various methods. One common approach involves the Grignard reaction, where 3-bromothiophene is reacted with dodecylmagnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under an inert atmosphere and at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 3-Dodecylthiophene-2-D often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Dodecylthiophene-2-D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dodecylthiophene-2-D has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dodecylthiophene-2-D primarily involves its ability to form conjugated polymers. When polymerized, it creates poly(3-dodecylthiophene), which exhibits excellent charge transport properties. The molecular targets include the π-conjugated system of the thiophene ring, which facilitates electron delocalization and enhances conductivity. The pathways involved include π-π stacking interactions and charge transfer processes .

Comparison with Similar Compounds

3-Dodecylthiophene-2-D can be compared with other similar compounds such as:

The uniqueness of 3-Dodecylthiophene-2-D lies in its long alkyl chain, which provides enhanced solubility in organic solvents and improved processability for the fabrication of electronic devices .

Properties

Molecular Formula

C16H28S

Molecular Weight

253.5 g/mol

IUPAC Name

2-deuterio-3-dodecylthiophene

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3/i15D

InChI Key

RFKWIEFTBMACPZ-RWFJLFJASA-N

Isomeric SMILES

[2H]C1=C(C=CS1)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1

Origin of Product

United States

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